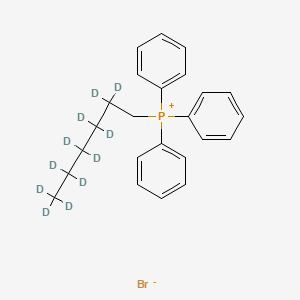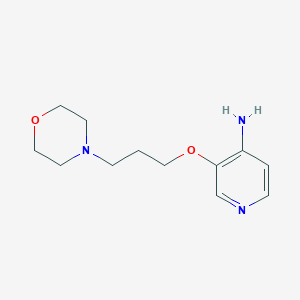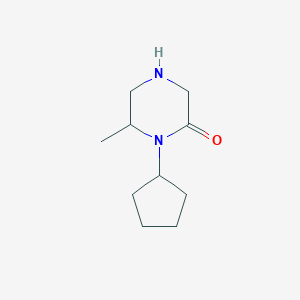
Quinolin-8-yl 2,2,5,5-Tetramethylthiazolidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolin-8-yl 2,2,5,5-tetramethylthiazolidine-4-carboxylate is a complex organic compound with the molecular formula C17H20N2O2S and a molecular weight of 316.42 g/mol. This compound is known for its unique structure, which includes a quinoline ring system and a tetramethylthiazolidine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-8-yl 2,2,5,5-tetramethylthiazolidine-4-carboxylate typically involves multiple steps, starting with the preparation of quinoline derivatives and subsequent reactions to introduce the thiazolidine and carboxylate groups. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of quinoline with appropriate reagents to form intermediates.
Thiazolidine Formation:
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions: Quinolin-8-yl 2,2,5,5-tetramethylthiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Amines, alcohols, and strong bases.
Major Products Formed:
Oxidation Products: Quinoline derivatives with additional oxygen-containing groups.
Reduction Products: Reduced forms of the compound with fewer oxygen atoms.
Substitution Products: Derivatives with substituted functional groups.
科学研究应用
Quinolin-8-yl 2,2,5,5-tetramethylthiazolidine-4-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and organic materials.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is used in the development of drugs for the treatment of diseases like Wilson's disease, cystinuria, and scleroderma.
Industry: The compound is utilized in the production of specialized chemicals and materials with unique properties.
作用机制
The mechanism by which Quinolin-8-yl 2,2,5,5-tetramethylthiazolidine-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Quinolin-8-yl 2,2,5,5-tetramethylthiazolidine-4-carboxylate is unique due to its specific structural features and functional groups. Similar compounds include:
Quinoline Derivatives: Compounds with similar quinoline rings but different substituents.
Thiazolidine Derivatives: Compounds containing thiazolidine rings with varying substituents.
Carboxylate Derivatives: Compounds with carboxylate groups attached to different molecular frameworks.
属性
分子式 |
C17H20N2O2S |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
quinolin-8-yl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C17H20N2O2S/c1-16(2)14(19-17(3,4)22-16)15(20)21-12-9-5-7-11-8-6-10-18-13(11)12/h5-10,14,19H,1-4H3 |
InChI 键 |
IYADQRUKMIRATA-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(NC(S1)(C)C)C(=O)OC2=CC=CC3=C2N=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(3R,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15354736.png)




![4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-prop-1-en-2-yl-1,2,4-triazol-3-one](/img/structure/B15354773.png)
